Tris(2-(2-methoxyethoxy)ethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLVDUUYFKXKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN(CCOCCOC)CCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072064 | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70384-51-9 | |

| Record name | 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70384-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[2-(2-methoxyethoxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tris(2-(2-methoxyethoxy)ethyl)amine

This guide provides an in-depth exploration of the key physical properties of Tris(2-(2-methoxyethoxy)ethyl)amine, a versatile polyether amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory and beyond.

Introduction: Unveiling a Multifaceted Molecule

This compound, often referred to as TDA-1, is an organic compound with the formula N(CH₂CH₂OCH₂CH₂OCH₃)₃.[1] Its unique structure, combining a central tertiary amine with three flexible polyether arms, bestows upon it a remarkable set of physical and chemical properties.[1][2] This acyclic cryptand-like molecule is notable for its ability to complex metal ions and act as a highly effective phase-transfer catalyst, often superior to crown ethers.[1][2] A thorough understanding of its physical properties is paramount for its successful storage, handling, and deployment in a myriad of synthetic applications, from pharmaceutical manufacturing to materials science.[3] This guide will delve into the core physical characteristics of this compound, offering both established data and the experimental context for their determination.

Molecular and Structural Characteristics

A foundational understanding of the physical properties of this compound begins with its molecular structure.

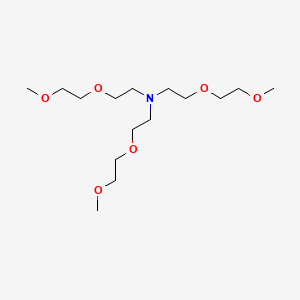

Caption: 2D Structure of this compound.

The molecule is synthesized through the reaction of 2-(2-methoxyethoxy)ethanol with a mixture of ammonia and hydrogen gas in the presence of a Raney nickel catalyst.[4] This process yields the characteristic tertiary amine core with its three polyether arms.

Caption: Synthesis of this compound.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₃NO₆ | [5] |

| Molecular Weight | 323.43 g/mol | [5][6] |

| CAS Number | 70384-51-9 | [7] |

| IUPAC Name | 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | [6] |

| Synonyms | TDA-1, Tris(3,6-dioxaheptyl)amine | [5] |

Core Physical Properties: A Quantitative Overview

The bulk physical properties of this compound are summarized below. These values are critical for predicting its behavior in various physical and chemical processes.

Table 2: Key Physical Properties

| Property | Value | Conditions | Source |

| Appearance | Clear pale yellow to brown liquid | Ambient | [4] |

| Density | 1.011 g/mL | at 25 °C | [4][8][9] |

| Boiling Point | 330 °C | at 760 mmHg | [4][8][10] |

| 171 °C | at 1 mmHg | [3][11] | |

| Melting Point | < -100 °C | [4][8][10] | |

| Refractive Index (n_D) | 1.4486 | at 20 °C | [4][8][12] |

| Flash Point | > 110 °C (> 230 °F) | Closed cup | [4][8] |

In-Depth Analysis and Experimental Methodologies

Density: A Measure of Compactness

The density of 1.011 g/mL at 25°C indicates that this compound is slightly denser than water.[4][8][9] This property is fundamental for mass-to-volume conversions in the laboratory and for understanding its behavior in multi-phase systems.

Experimental Protocol: Density Determination via the Gravimetric Method

The gravimetric method provides a straightforward and accurate means of determining the density of a liquid.

-

Mass of Empty Container: Accurately weigh a clean, dry volumetric flask of a known volume (e.g., 10 mL) on an analytical balance. Record this mass.

-

Filling the Container: Carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the temperature of the liquid is controlled at 25 °C using a water bath.

-

Mass of Filled Container: Reweigh the filled volumetric flask. Record this mass.

-

Calculation: The density is calculated using the formula: Density = (Mass of filled flask - Mass of empty flask) / Volume of flask

The choice of a volumetric flask ensures a precise volume measurement, which is critical for the accuracy of this method.

Boiling Point: A Key Indicator of Volatility

With a high boiling point of 330 °C at atmospheric pressure, this compound is a low-volatility liquid.[4][8][10] This characteristic is advantageous in high-temperature reactions where solvent or catalyst loss through evaporation is a concern. The significant reduction in boiling point under vacuum (171 °C at 1 mmHg) allows for purification by vacuum distillation, a crucial technique for heat-sensitive compounds.[3][11]

Experimental Protocol: Boiling Point Determination by Distillation

Simple distillation is a reliable method for determining the boiling point of a pure liquid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 70384-51-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | C15H33NO6 | CID 112414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tris 2-(2-methoxyethoxy)ethyl amine 95 70384-51-9 [sigmaaldrich.com]

- 8. The puzzle of water solubilities of polyethers solved [cambridge.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. vernier.com [vernier.com]

The Intricate Dance of Coordination: A Technical Guide to the Structure and Bonding in Tris(2-(2-methoxyethoxy)ethyl)amine Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-(2-methoxyethoxy)ethyl)amine (TMEEA), a flexible, tripodal polyether amine, has emerged as a versatile ligand in coordination chemistry. Its unique combination of a central tertiary amine and three pendant ether chains allows for the encapsulation of a wide array of metal ions, influencing the steric and electronic properties of the resulting complexes. This in-depth technical guide explores the nuanced world of TMEEA complexes, dissecting their structure, bonding, and the analytical methodologies employed for their characterization. With applications ranging from phase-transfer catalysis to the development of novel therapeutic and diagnostic agents, a thorough understanding of TMEEA's coordination behavior is paramount for chemists and pharmacologists alike.[1][2] This document serves as a comprehensive resource, amalgamating structural data, spectroscopic insights, and field-proven experimental protocols to empower researchers in harnessing the full potential of this remarkable ligand.

Introduction: The Allure of a Flexible Ligand

This compound, often abbreviated as TMEEA or TDA-1, is an organic compound with the formula N(CH₂CH₂OCH₂CH₂OCH₃)₃.[2] Structurally, it can be visualized as a central nitrogen atom from which three flexible arms extend, each containing two ether oxygen atoms. This arrangement of seven potential donor atoms (one nitrogen and six oxygens) makes TMEEA a potent heptadentate ligand, capable of forming stable complexes with a diverse range of metal cations.

The significance of TMEEA in coordination chemistry stems from its adaptable nature. Unlike more rigid macrocyclic ligands such as crown ethers or cryptands, the acyclic structure of TMEEA allows it to conform to the preferred coordination geometry and size of the complexed metal ion. This conformational flexibility is crucial in stabilizing complexes with metals of varying ionic radii, from alkali metals to large f-block elements.[3]

The presence of both amine and ether functionalities imparts a unique character to TMEEA. The tertiary amine provides a strong, central coordination point, while the ether oxygens offer weaker, more pliable interactions. This combination allows for a fine-tuning of the electronic environment around the metal center, which in turn influences the reactivity, stability, and photophysical properties of the complex.[3]

The lipophilic exterior of the TMEEA ligand, a consequence of its hydrocarbon backbone, renders its metal complexes soluble in a variety of organic solvents. This property is particularly advantageous in applications such as phase-transfer catalysis, where TMEEA has been shown to be a superior alternative to traditional catalysts like 18-crown-6.[2] Furthermore, its ability to encapsulate and transport metal ions across biological membranes has garnered interest in the field of drug delivery and biomedical imaging.

This guide will delve into the fundamental aspects of structure and bonding in TMEEA complexes, providing a detailed examination of their coordination chemistry and the analytical techniques used to unravel their intricacies.

The Coordination Sphere: How TMEEA Binds to Metals

The versatile coordination behavior of TMEEA is a direct result of its structural flexibility and the presence of multiple donor atoms. The ligand can adopt various conformations to accommodate metal ions of different sizes and electronic preferences, leading to a rich and varied structural chemistry.

Denticity and Coordination Modes

TMEEA is a potential heptadentate ligand, meaning it can bind to a metal center through up to seven of its donor atoms. The actual number of coordinating atoms, or the denticity, can vary depending on the size and electronic properties of the metal ion, as well as the presence of other competing ligands or counter-ions in the coordination sphere.

The primary binding site is the central tertiary amine nitrogen, which typically forms a strong dative bond with the metal ion. The six ether oxygen atoms can then wrap around the metal center, completing the coordination sphere. The flexibility of the three polyether arms allows the ligand to encapsulate the metal ion in a "claw-like" fashion.

Several distinct coordination modes have been observed in the solid state, highlighting the adaptability of the TMEEA ligand. In many complexes, particularly with larger metal ions, TMEEA acts as a true heptadentate ligand, with all seven donor atoms participating in coordination. However, in other cases, one or more of the ether oxygens may not be directly bonded to the metal, leading to a lower denticity. This can occur due to steric hindrance or the presence of other strongly coordinating species.

The conformation of the coordinated TMEEA ligand can also vary significantly. In some complexes, the three arms are arranged symmetrically around the metal ion, while in others, they may be distorted to accommodate other ligands or crystal packing forces. This conformational plasticity is a key feature that distinguishes TMEEA from more rigid macrocyclic ligands and allows it to form stable complexes with a wider range of metal ions.

A Tale of Two Complex Types: Alkali and f-Block Metals

The coordination chemistry of TMEEA is best illustrated by examining its complexes with different classes of metal ions. The interaction of TMEEA with alkali metals and f-block elements reveals the versatility of this ligand in accommodating cations of varying sizes and charge densities.

Alkali Metal Complexes:

TMEEA readily forms complexes with alkali metal cations such as potassium (K⁺) and caesium (Cs⁺). In these complexes, the relatively large size and low charge density of the alkali metal ion allow TMEEA to fully encapsulate it, often exhibiting its maximum heptadentate coordination.

A notable example is found in the crystal structure of bis({tris[2-(2-methoxyethoxy)ethyl]amine}potassium) hexaiodotetracuprate(I).[2] In this complex, the K⁺ ion is coordinated to the central nitrogen atom and all six ether oxygen atoms of the TMEEA ligand. The flexible arms of the ligand wrap around the potassium ion, creating a stable, encapsulated cation.

Similarly, the crystal structure of the caesium complex, [TMEEA·CsHMDS], demonstrates the ability of TMEEA to coordinate to the large Cs⁺ ion.[4] The heptadentate coordination of the TMEEA ligand effectively shields the caesium ion from the surrounding environment.

f-Block Metal Complexes:

The coordination of TMEEA with f-block metals, such as lanthanides and actinides, showcases the ligand's ability to adapt to the higher coordination numbers and unique electronic properties of these elements. A comprehensive study on the coordination of TMEEA with various f-block metals revealed a rich diversity of structures and bonding modes.[3]

In these complexes, TMEEA's flexibility allows for a range of coordination numbers and geometries, often influenced by the specific f-block metal and the presence of other ligands. The study demonstrated that TMEEA can act as a versatile ligand for f-block metals of various sizes and oxidation states.[3] For instance, with some f-block ions, TMEEA forms monomeric complexes where the metal ion is fully encapsulated by a single ligand. In other cases, TMEEA can participate in the formation of more complex structures, including cage-like hexanuclear clusters.[3]

The interaction between the f-block metal and the TMEEA ligand also has a significant impact on the photophysical properties of the complexes, such as their luminescence. The flexibility of TMEEA allows for a greater tunability of these properties compared to more rigid ligands.[3]

| Metal Ion | Complex Formula | Coordination Number of Metal | Key Structural Features | Reference |

| K⁺ | [K(TMEEA)]⁺ in [K(TMEEA)]₂[Cu₄I₆] | 7 | Heptadentate coordination of TMEEA | [2] |

| Cs⁺ | [Cs(TMEEA)(HMDS)] | 8 (7 from TMEEA, 1 from HMDS) | Heptadentate TMEEA, one N from HMDS | [4] |

| Eu²⁺ | Not specified | Varies | Luminescence tunability | [3] |

| U³⁺ | Not specified | Varies | Forms stable complexes | [3] |

| La³⁺/Ce³⁺ | Hexanuclear clusters | Varies | Cage-like structures | [3] |

Unveiling the Structure: Key Analytical Techniques and Protocols

A comprehensive understanding of the structure and bonding in TMEEA complexes relies on the application of a suite of powerful analytical techniques. Single-crystal X-ray diffraction provides a definitive map of the atomic arrangement in the solid state, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer invaluable insights into the structure and dynamics of these complexes in solution and the solid state, respectively.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Causality Behind Experimental Choices: The selection of a suitable single crystal is the most critical step in this process. A well-ordered, single crystal will diffract X-rays in a predictable pattern, allowing for the determination of the electron density distribution within the crystal and, consequently, the atomic positions. The choice of X-ray wavelength (e.g., from a copper or molybdenum source) depends on the elemental composition of the crystal, with molybdenum being generally preferred for complexes containing heavier elements to minimize absorption effects.

Self-Validating System: The data collected from X-ray diffraction is a self-validating system. The quality of the final structural model is assessed by various statistical parameters, such as the R-factor, which quantifies the agreement between the observed and calculated diffraction patterns. A low R-factor indicates a high-quality structural determination.

Experimental Protocol: A Step-by-Step Guide

-

Crystal Growth and Selection: High-quality single crystals of the TMEEA complex are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Behavior

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For TMEEA complexes, NMR can provide information about the coordination of the ligand to the metal ion, the symmetry of the complex, and the exchange dynamics between the free and bound ligand.

Causality Behind Experimental Choices: The choice of NMR experiment depends on the specific information desired. ¹H and ¹³C NMR are routinely used to probe the organic framework of the TMEEA ligand. Changes in the chemical shifts of the protons and carbons upon complexation provide direct evidence of coordination. For certain metal nuclei, such as ²³Na or ¹³³Cs, metal NMR can be used to directly probe the environment around the metal ion.

Self-Validating System: The consistency of the NMR data, including chemical shifts, coupling constants, and relaxation times, provides a self-validating picture of the complex in solution. For example, the observation of a single set of resonances for the TMEEA ligand in a complex is indicative of a symmetric structure or fast exchange processes on the NMR timescale.

Experimental Protocol: NMR Titration for Binding Constant Determination

-

Sample Preparation: A solution of the TMEEA ligand of known concentration is prepared in a suitable deuterated solvent. A stock solution of the metal salt is also prepared in the same solvent.

-

Initial Spectrum: A ¹H NMR spectrum of the free TMEEA ligand is recorded.

-

Titration: Aliquots of the metal salt solution are added sequentially to the TMEEA solution in the NMR tube. After each addition, the sample is thoroughly mixed, and a ¹H NMR spectrum is recorded.

-

Data Analysis: The changes in the chemical shifts of the TMEEA protons are monitored as a function of the metal-to-ligand molar ratio. These data are then fitted to a suitable binding model to determine the association constant (Kₐ) for the complex formation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy measures the vibrational frequencies of the chemical bonds within a molecule. It is a valuable technique for confirming the coordination of TMEEA to a metal ion and for obtaining information about the conformation of the ligand.

Causality Behind Experimental Choices: The infrared spectrum of a TMEEA complex is compared to that of the free ligand. Changes in the positions and intensities of the vibrational bands, particularly those associated with the C-O-C and C-N bonds, provide evidence of coordination. The selection of the sampling method (e.g., KBr pellet, Nujol mull, or ATR) depends on the physical state of the sample.

Self-Validating System: The observation of systematic shifts in the vibrational frequencies upon complexation provides a self-consistent picture of the metal-ligand interaction. For example, a shift in the C-O-C stretching frequency to lower wavenumbers is a characteristic indicator of the coordination of the ether oxygen atoms to the metal ion.

Experimental Protocol: Solid-State FTIR Analysis

-

Sample Preparation: A small amount of the TMEEA complex is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the pure KBr pellet is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum of the complex. The positions and shapes of the vibrational bands are then analyzed and compared to the spectrum of the free TMEEA ligand.

Implications for Drug Development and Beyond

The unique properties of TMEEA complexes have significant implications for various fields, particularly in drug development and catalysis. The ability of TMEEA to encapsulate and transport metal ions is of great interest for the design of new therapeutic and diagnostic agents.

In the realm of medicinal chemistry, TMEEA can be used to deliver metal-based drugs to their target sites in the body. The lipophilic nature of the TMEEA ligand can enhance the bioavailability of these drugs by facilitating their transport across cell membranes. Furthermore, the coordination of a drug molecule to a metal ion within a TMEEA complex can protect it from degradation and improve its pharmacokinetic profile.

TMEEA complexes also have potential as contrast agents for magnetic resonance imaging (MRI). By incorporating a paramagnetic metal ion, such as gadolinium(III), into a TMEEA complex, it is possible to create a highly effective contrast agent with improved stability and reduced toxicity compared to currently used agents.

Beyond the biomedical field, the catalytic activity of TMEEA complexes is an area of active research. Their use as phase-transfer catalysts has already been established, and there is potential for their application in a wide range of organic transformations. The ability to fine-tune the steric and electronic properties of the metal center by modifying the TMEEA ligand provides a powerful tool for the development of new and improved catalysts.

Conclusion

This compound has proven to be a remarkably versatile and powerful ligand in coordination chemistry. Its flexible, tripodal structure allows it to form stable and structurally diverse complexes with a wide range of metal ions. The interplay between the central amine and the pendant ether arms gives rise to a rich coordination chemistry that can be tailored to specific applications.

This technical guide has provided a comprehensive overview of the structure and bonding in TMEEA complexes, from the fundamental principles of coordination to the practical aspects of their synthesis and characterization. By understanding the intricate dance between TMEEA and metal ions, researchers can unlock the full potential of these fascinating compounds in fields as diverse as catalysis, materials science, and medicine. The continued exploration of TMEEA's coordination chemistry promises to yield new discoveries and innovations for years to come.

References

An In-Depth Technical Guide to Tris(2-(2-methoxyethoxy)ethyl)amine (CAS No. 70384-51-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tris(2-(2-methoxyethoxy)ethyl)amine, a versatile tertiary amine with significant applications in pharmaceutical and chemical synthesis. Its unique structural features, acting as an acyclic cryptand-like molecule, make it a highly effective phase-transfer catalyst. This document will delve into its chemical identity, physicochemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym TDA-1 (Tris(3,6-dioxaheptyl)amine), is a complex organic molecule with the CAS registry number 70384-51-9.[1][2] Its structure features a central nitrogen atom bonded to three flexible polyether chains. This unique architecture is the basis for its remarkable complexing and catalytic properties.

Table 1: Chemical Identifiers and CAS Registry Information

| Identifier | Value |

| CAS Number | 70384-51-9[1][2] |

| IUPAC Name | 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine[1] |

| Molecular Formula | C₁₅H₃₃NO₆[1][2] |

| Molecular Weight | 323.43 g/mol [1] |

| Synonyms | TDA-1, Tris(3,6-dioxaheptyl)amine, Tris(dioxa-3,6-heptyl)amine[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear, pale yellow to brown liquid[3][4] |

| Boiling Point | 330 °C |

| Density | 1.011 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.4486[3][4] |

| Solubility | Soluble in water, alcohol, ethers, and most organic solvents.[4] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The gas-phase IR spectrum of this compound is available through the NIST Chemistry WebBook.[5][6] The spectrum is characterized by strong C-O-C stretching vibrations characteristic of the ether linkages and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available and can be accessed through various databases.[1][7] These spectra are instrumental in confirming the structure of the molecule.

-

Mass Spectrometry (MS): GC-MS data is available, with a top peak observed at m/z 234.[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reductive amination of 2-(2-methoxyethoxy)ethanol.[3]

Reaction Scheme:

Caption: Reductive amination synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor is charged with 2-(2-methoxyethoxy)ethanol and a catalytic amount of Raney nickel.

-

Reagent Addition: The reactor is sealed and purged with nitrogen, followed by the introduction of ammonia gas and hydrogen gas.

-

Reaction Conditions: The mixture is heated and stirred under pressure. The specific temperature and pressure are critical parameters that would be optimized for this reaction.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The crude product is then purified, typically by vacuum distillation, to yield the final this compound.

Mechanism of Action as a Phase-Transfer Catalyst

This compound's efficacy as a phase-transfer catalyst (PTC) stems from its unique molecular structure. The three flexible polyether arms, rich in oxygen atoms, create a polar, hydrophilic cavity that can effectively chelate metal cations, such as alkali metal ions (e.g., K⁺, Na⁺). The exterior of the molecule, with its alkyl groups, is lipophilic.

This dual nature allows it to function as an "ion shuttle" between two immiscible phases (e.g., an aqueous and an organic phase).

Caption: Mechanism of phase-transfer catalysis by TDA-1.

The process can be summarized in the following steps:

-

Complexation: In the aqueous phase, the TDA-1 molecule encapsulates a cation (e.g., K⁺ from a salt like KX).

-

Phase Transfer: The resulting lipophilic complex, [TDA-1-K]⁺X⁻, is soluble in the organic phase and transports the anion (X⁻) into it.

-

Reaction: The "naked" and highly reactive anion (X⁻) reacts with the organic substrate (R-Y) to form the desired product (R-X).

-

Catalyst Regeneration: The resulting salt (KY) and the free TDA-1 molecule return to the aqueous phase, allowing the catalyst to participate in another cycle.

This mechanism is particularly advantageous as it allows reactions between water-soluble and water-insoluble reactants to proceed at a significant rate, often under milder conditions and with higher yields.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in the pharmaceutical industry is as a high-performance phase-transfer catalyst and a key synthetic intermediate.[8] Its application can lead to enhanced reaction efficiency, improved yields, and purer final products.[8]

Key Applications:

-

Intermediate in API Synthesis: It is a critical component in the synthesis of various active pharmaceutical ingredients (APIs).[8] While specific proprietary synthesis routes are often not disclosed, its use as an intermediate in the synthesis of Rosuvastatin Calcium has been reported.

-

Phase-Transfer Catalysis in Nucleoside Analogue Synthesis: It has been successfully employed as a phase-transfer catalyst in the synthesis of 1,3-dideaza-2'-deoxyadenosine and related benzimidazole 2'-deoxyribonucleosides, which are important classes of compounds in antiviral and anticancer drug discovery.[9][10]

-

Glycosylation Reactions: TDA-1 acts as a cryptand-like catalyst in the phase-transfer glycosylation of heterocyclic compounds, a crucial reaction in the synthesis of many biologically active molecules.[9][10]

-

Oxidation Reactions: It has been used to catalyze the oxidation of arylmethanols under phase-transfer conditions, a common transformation in organic synthesis.[9][10]

The demand for this compound is growing as pharmaceutical innovation progresses, spanning from early drug discovery to large-scale production.[8]

Safety and Toxicology

This compound is classified as a corrosive substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[11] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[11] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.[11]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place in a corrosives area.[11]

Toxicological Summary:

The toxicological properties of this compound have not been fully investigated.[11] However, due to its corrosive nature, it is expected to be destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. Ingestion can cause severe and permanent damage to the digestive tract.[11] There is no information available on its carcinogenicity or teratogenicity.[11]

Conclusion

This compound is a valuable and versatile chemical for researchers and professionals in drug development and organic synthesis. Its potent phase-transfer catalytic activity, stemming from its unique cryptand-like structure, enables a wide range of chemical transformations with improved efficiency and yield. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and in industrial settings. As the demand for complex pharmaceutical molecules continues to grow, the importance of enabling reagents like this compound is set to increase.

References

- 1. Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | C15H33NO6 | CID 112414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 70384-51-9 [chemicalbook.com]

- 4. This compound | 70384-51-9 [amp.chemicalbook.com]

- 5. tris[2-(2-methoxyethoxy)ethyl]amine [webbook.nist.gov]

- 6. tris[2-(2-methoxyethoxy)ethyl]amine [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

- 9. Tris 2-(2-methoxyethoxy)ethyl amine 95 70384-51-9 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) and Its Chemical Equivalents

Introduction: Unveiling a Unique Polyether Amine

This compound, often recognized by its common abbreviation TDA-1, is a tertiary amine characterized by three polyether chains.[1] This unique molecular architecture, combining a central nitrogen atom with flexible, oxygen-rich arms, endows it with exceptional properties as a phase-transfer catalyst (PTC) and a complexant for various metal ions.[1][2] Its structure offers a compelling alternative to more traditional catalysts like crown ethers and cryptands, providing a similar level of effectiveness but with the advantages of an open-chain structure.[2] This guide will explore the multifaceted nature of TDA-1, providing researchers and drug development professionals with the in-depth knowledge required to leverage its full potential in their work.

Nomenclature and Identification: A Compound of Many Names

A key challenge for researchers can be navigating the various synonyms and identifiers for this compound. A clear understanding of its nomenclature is crucial for accurate literature searches and material sourcing. The compound is registered under CAS Number 70384-51-9 .[3]

Below is a comprehensive list of its common synonyms and identifiers:

-

Systematic IUPAC Name : 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine[3]

-

Other Names :

Physicochemical Properties

Understanding the physical and chemical properties of TDA-1 is fundamental to its application in experimental design. It is a colorless to pale yellow or brown oily liquid under standard conditions.[1][8] Its high boiling point and miscibility with water and many organic solvents make it a versatile choice for a wide range of reaction conditions.[8]

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₃NO₆ | [3][8] |

| Molecular Weight | 323.43 g/mol | [3][8] |

| Appearance | Clear pale yellow to brown liquid | [8] |

| Boiling Point | 330 °C | [8][11] |

| Melting Point | < -100 °C | [8][11] |

| Density | 1.011 g/mL at 25 °C | [5][8][12][13][14] |

| Refractive Index | n20/D 1.4486 | [5][8][12][13][14] |

| Water Solubility | Miscible | [8] |

| Storage | Inert atmosphere, Room Temperature | [8] |

| Sensitivity | Air Sensitive & Hygroscopic | [8][13] |

Mechanism of Action: Phase-Transfer Catalysis

TDA-1's efficacy as a phase-transfer catalyst stems from its ability to complex with metal cations, transporting them from an aqueous or solid phase into an organic phase where the reaction occurs. This is particularly useful in reactions involving an inorganic nucleophile and an organic substrate, which are immiscible.

The polyether arms of TDA-1 wrap around the metal cation, creating a lipophilic complex. The oxygen atoms in the ether linkages coordinate with the cation, effectively shielding its charge. This complex is soluble in the organic phase, allowing the accompanying anion (the nucleophile) to participate in the reaction.

Caption: Mechanism of TDA-1 in Phase-Transfer Catalysis.

Core Applications in Research and Development

TDA-1 is a valuable tool in a variety of synthetic applications, particularly in the pharmaceutical and polymer industries.[15][16]

Pharmaceutical Synthesis

In drug development, TDA-1 serves as a critical intermediate and catalyst in the synthesis of complex active pharmaceutical ingredients (APIs).[15] Its ability to enhance reaction efficiency leads to improved yields and purer final products.[15] Notable applications include:

-

Nucleoside Synthesis : It has been successfully employed as a phase-transfer catalyst in the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides.[8][13]

-

Glycosylation Reactions : TDA-1 acts as a cryptand during the phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines.[8][13]

-

Oxidation Reactions : It facilitates the oxidation of arylmethanols under phase-transfer conditions.[8][13]

Polymer Chemistry

The unique properties of TDA-1 also lend themselves to applications in polymer science. Its ability to complex with metal ions can be utilized in polymerization processes, and its polyether structure can be incorporated into polymer backbones to modify properties.

Experimental Protocols

General Procedure for a TDA-1 Catalyzed Nucleophilic Substitution

This protocol provides a general framework for a solid-liquid phase-transfer catalyzed reaction. Note: This is a representative protocol and should be optimized for specific substrates and nucleophiles.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 eq), the inorganic salt (e.g., potassium acetate, 1.5 eq), and the organic solvent (e.g., toluene or acetonitrile).

-

Catalyst Addition : Add this compound (TDA-1) (0.05 - 0.10 eq).

-

Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

-

Monitoring : Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Filter the solid salts and wash with the organic solvent.

-

Purification : The organic phase can be washed with water to remove the catalyst and any remaining salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography, distillation, or recrystallization.

Caption: General workflow for a TDA-1 catalyzed reaction.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][17] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18] Work should be conducted in a well-ventilated fume hood.[17] It is also noted to be air-sensitive and hygroscopic, so proper storage under an inert atmosphere is recommended.[8][13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17][18]

Synthesis Overview

The synthesis of this compound can be achieved through the reaction of 2-(2-methoxyethoxy)ethanol with a mixture of ammonia and hydrogen gas in the presence of a Raney nickel catalyst.[8] Another synthetic route involves the reaction of the chloro derivative of diethylene glycol monomethyl ether with ammonia.[16]

Conclusion

This compound, or TDA-1, is a powerful and versatile phase-transfer catalyst and complexing agent with significant applications in both academic research and industrial processes, particularly in the synthesis of pharmaceuticals and specialty polymers. Its unique open-chain polyether structure provides an effective and often superior alternative to traditional crown ethers and cryptands. A thorough understanding of its properties, mechanism of action, and safe handling is paramount for any scientist looking to incorporate this valuable reagent into their synthetic toolkit.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | C15H33NO6 | CID 112414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tris[2-(2-methoxyethoxy)ethyl]amine | 70384-51-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Tris[2-(2-methoxyethoxy)ethyl]amine | Krackeler Scientific, Inc. [krackeler.com]

- 6. Tris[2-(2-methoxyethoxy)ethyl]amine - TDA-1, Tris(3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 70384-51-9 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. TDA-1(70384-51-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound 70384-51-9 [mingyuanchemical.com]

- 12. chembk.com [chembk.com]

- 13. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. nbinno.com [nbinno.com]

- 16. tda1_update [microchem.fr]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Tris(2-(2-methoxyethoxy)ethyl)amine in Organic Solvents

Introduction

Tris(2-(2-methoxyethoxy)ethyl)amine, often abbreviated as TMEEA, is a tertiary amine with a unique polyether structure. Its molecular formula is N(CH₂CH₂OCH₂CH₂OCH₃)₃.[1] This compound has garnered significant interest in various fields, particularly in pharmaceutical synthesis and drug development, where it serves as a critical intermediate and an effective phase-transfer catalyst.[2] Its utility in these applications is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical understanding and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties Influencing Solubility

To comprehend the solubility of this compound, it is essential to first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 323.43 g/mol | [3] |

| Appearance | Clear, pale yellow to brown liquid | [4] |

| Density | 1.011 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 330 °C | [6] |

| Refractive Index | n20/D 1.4486 | [4][5][6] |

| Predicted pKa | 6.92 ± 0.50 | [6] |

| Water Solubility | Miscible | [6][7] |

The structure of this compound is fundamental to its solubility profile. It possesses a central tertiary amine nitrogen atom, which can act as a hydrogen bond acceptor. Furthermore, the three flexible arms of the molecule are composed of repeating ethoxy units, introducing a significant number of ether oxygen atoms. These ether groups, with their lone pairs of electrons, can also participate in hydrogen bonding with protic solvents. The overall structure imparts a combination of polar (amine and ether groups) and non-polar (alkyl chains) characteristics to the molecule. This amphiphilic nature is a key determinant of its broad solubility.

Theoretical Framework for Solubility: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" provides a foundational understanding of solubility. Generally, polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[8] Aliphatic amines, such as this compound, generally exhibit significant solubility in organic solvents, particularly polar ones.[2][9]

The solubility of this compound can be rationalized as follows:

-

In Polar Protic Solvents (e.g., alcohols): The amine nitrogen and ether oxygens can act as hydrogen bond acceptors for the hydroxyl protons of the solvent. This strong intermolecular interaction promotes solubility.

-

In Polar Aprotic Solvents (e.g., acetone, THF, DMF, DMSO): The permanent dipole of these solvents can interact favorably with the polar C-N and C-O bonds within the TMEEA molecule through dipole-dipole interactions.

-

In Non-Polar Solvents (e.g., toluene, hexane): The alkyl portions of the ethoxy chains contribute to van der Waals interactions with non-polar solvents, allowing for some degree of solubility. The large, flexible structure of the molecule can also entropically favor mixing.

The presence of the polyether chains significantly influences its solubility compared to simpler tertiary amines. These chains increase the molecule's polarity and its capacity for hydrogen bonding, making it more compatible with a wider array of solvents than a simple trialkylamine of similar molecular weight.

Qualitative and Quantitative Solubility Assessment

Qualitative Assessment: A Rapid Screening Protocol

A preliminary assessment of solubility can be quickly performed to classify the compound's behavior in various solvents.

Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a given organic solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, ethyl acetate, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide)

-

Small glass vials or test tubes with closures

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen organic solvent to a clean, dry vial.

-

Add a small, known amount of this compound to the solvent (e.g., 0.1 mL).

-

Securely cap the vial and vortex the mixture for 30-60 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Soluble: A clear, homogeneous solution with no visible phase separation.

-

Partially Soluble: The solution appears cloudy, or a distinct second liquid phase is present, but the volume of the added amine has noticeably decreased.

-

Insoluble/Immiscible: Two distinct liquid layers are clearly visible, with no apparent mixing.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: A Step-by-Step Workflow

For applications in drug development and process chemistry, a quantitative understanding of solubility is crucial. The following protocol outlines a method to determine the solubility of this compound in a given solvent.

Principle: A saturated solution of this compound in the solvent of interest is prepared. The concentration of the amine in the saturated solution is then determined using an appropriate analytical technique, such as acid-base titration or gas chromatography (GC).

Workflow for Quantitative Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

Part 1: Preparation of the Saturated Solution

-

To a series of sealable glass vials, add a known volume of each organic solvent to be tested (e.g., 10 mL).

-

Add an excess of this compound to each vial. An excess is present when a separate liquid phase of the amine is clearly visible after initial mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A magnetic stirrer or a shaker can be used.

-

After equilibration, cease agitation and allow the undissolved amine to settle. If necessary, centrifuge the vials at a low speed to facilitate phase separation.

Part 2: Sample Analysis by Acid-Base Titration

This method is suitable for determining the concentration of the amine in the saturated solution, leveraging its basic nature.

-

Carefully withdraw a precise volume of the clear, saturated solvent phase from a vial (e.g., 1.00 mL). Be cautious not to disturb the undissolved amine layer.

-

Transfer the aliquot to a clean titration vessel.

-

Add an appropriate solvent system that is compatible with both the sample and the titrant (e.g., a mixture of isopropanol and water).

-

Add a few drops of a suitable indicator (e.g., bromocresol green) or use a pH electrode for potentiometric titration.

-

Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl in isopropanol) until the endpoint is reached (indicated by a color change or an inflection point in the potentiometric curve).

-

Record the volume of titrant used.

-

Perform a blank titration using the same volume of the pure organic solvent to account for any acidic or basic impurities.

-

Calculate the concentration of this compound in the saturated solution using the following formula:

Solubility (mol/L) = [(V_sample - V_blank) * M_acid] / V_aliquot

Where:

-

V_sample = Volume of titrant for the sample (L)

-

V_blank = Volume of titrant for the blank (L)

-

M_acid = Molarity of the acid titrant (mol/L)

-

V_aliquot = Volume of the aliquot of the saturated solution (L)

-

-

Convert the solubility to other units (e.g., g/100 mL) as required.

Part 3: Sample Analysis by Gas Chromatography (GC)

GC offers a highly sensitive and specific method for determining the concentration of the amine.

-

Prepare a series of calibration standards by dissolving known amounts of this compound in the pure organic solvent of interest to create solutions of varying, known concentrations.

-

Analyze the calibration standards by GC to generate a calibration curve (peak area vs. concentration). A suitable column, such as a CP-Sil 13 CB, should be used.[11]

-

Carefully withdraw a small aliquot of the clear, saturated solvent phase.

-

Dilute the aliquot with the pure organic solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC under the same conditions as the calibration standards.

-

Determine the concentration of the amine in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Predictive Approaches: Hansen Solubility Parameters

For a more theoretical and predictive approach, Hansen Solubility Parameters (HSP) can be a powerful tool. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute (in this case, this compound) and a solvent can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Conceptual Diagram of Hansen Solubility Parameters:

Caption: A 2D representation of the 3D Hansen Space.

Conclusion

This compound exhibits broad solubility in a wide range of organic solvents due to its unique combination of a tertiary amine and flexible polyether chains. This guide provides a robust framework for understanding and experimentally determining its solubility. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products. The provided protocols for qualitative and quantitative solubility determination, coupled with the theoretical insights from the "like dissolves like" principle and Hansen Solubility Parameters, offer a comprehensive toolkit for working with this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. arcjournals.org [arcjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 7. SU892298A1 - Amine quantitative determination method - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | 70384-51-9 [chemicalbook.com]

- 11. agilent.com [agilent.com]

Spectroscopic Characterization of Tris(2-(2-methoxyethoxy)ethyl)amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Tris(2-(2-methoxyethoxy)ethyl)amine, a versatile polyether tertiary amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, grounded in fundamental principles and supported by available data from reputable sources.

Introduction: The Molecular Architecture and Utility

This compound, also known by synonyms such as Tris(3,6-dioxaheptyl)amine and TDA-1, is an organic compound with the formula N(CH₂CH₂OCH₂CH₂OCH₃)₃.[1] Its structure is characterized by a central tertiary amine nitrogen atom connected to three flexible polyether arms. This unique architecture, combining the coordinating ability of the nitrogen and oxygen atoms, makes it an effective complexing agent for various metal ions and a highly efficient phase-transfer catalyst, in some cases superior to crown ethers.[1] The compound is typically a colorless to pale yellow oily liquid.[1][2]

A thorough understanding of its spectroscopic signature is paramount for its application in synthesis and materials science, enabling researchers to verify its purity, study its interactions with other molecules, and ensure its stability under various conditions. This guide will dissect the ¹³C NMR and IR spectra and provide a detailed theoretical prediction for the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹³C and ¹H NMR provide critical information about its symmetrical structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is simplified by the molecule's C₃ symmetry. All three polyether arms are chemically equivalent, resulting in a spectrum with a limited number of distinct carbon signals. The available data from SpectraBase confirms this expectation.[3]

Table 1: Summary of ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~72 | -OC H₂- | The signals for the methylene carbons directly bonded to ether oxygens typically appear in this region. The slight differences in their chemical environments lead to distinct but closely spaced peaks. |

| ~70 | -N-C H₂- | The methylene carbons adjacent to the nitrogen atom are deshielded by the electronegative nitrogen, shifting their resonance downfield. |

| ~59 | -O-C H₃ | The terminal methoxy carbons are the most shielded among the non-aliphatic carbons, thus appearing at the lowest chemical shift in this group. |

| ~55 | -N-C H₂-CH₂-O- | The methylene carbons alpha to the nitrogen are expected in this region. The electron-withdrawing effect of the nitrogen causes a downfield shift compared to simple alkanes. |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

The interpretation of the ¹³C NMR spectrum is rooted in the principle of chemical equivalence and the influence of electronegative atoms (N and O) on the chemical shifts of adjacent carbon atoms. The downfield shifts observed for the methylene carbons are a direct consequence of the deshielding effect of the nitrogen and oxygen atoms.

¹H NMR Spectroscopy: A Predictive Analysis

The molecule's symmetry will again lead to a relatively simple spectrum. We can predict the following signals:

-

A singlet for the methoxy protons (-O-CH₃): This signal, integrating to 9 protons (3 x CH₃), is expected to be a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift would likely be in the range of 3.3-3.4 ppm .

-

A multiplet for the methylene protons adjacent to the nitrogen (N-CH₂-): These 6 protons (3 x CH₂) would likely appear as a triplet, coupling with the adjacent -CH₂-O- protons. Due to the deshielding effect of the nitrogen, this signal is predicted to be in the range of 2.7-2.9 ppm .

-

Multiplets for the remaining methylene protons (-O-CH₂-CH₂-O-): The remaining 12 protons (3 x 2 x CH₂) in the ether linkages would likely appear as a more complex set of multiplets in the range of 3.5-3.7 ppm . The overlapping signals from the different methylene groups would create this complexity.

The predicted ¹H NMR spectrum would therefore consist of a few distinct regions, with the integration of the signals corresponding to the number of protons in each unique chemical environment.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H, C-O, and C-N bonds. As a tertiary amine, it notably lacks the N-H stretching vibrations typically seen in primary and secondary amines.[4]

Table 2: Summary of Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| 2950-2850 | C-H Stretch (aliphatic) | These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methylene and methyl groups of the polyether chains. |

| ~1100 | C-O-C Stretch (ether) | A strong, broad absorption in this region is the hallmark of the asymmetric stretching of the C-O-C ether linkages, which are abundant in the molecule. |

| 1250-1020 | C-N Stretch (aliphatic) | The stretching vibration of the C-N bond in aliphatic amines typically appears in this region as a medium to weak band. |

The absence of any significant absorption in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, as there are no N-H bonds present.[4] The most prominent feature of the spectrum is the strong C-O-C stretching band, which is expected given the numerous ether functionalities in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended. Given that this compound is described as air and moisture sensitive, special handling techniques are required.

NMR Sample Preparation (Air-Sensitive)

This protocol outlines the preparation of an NMR sample using a J. Young tube, which provides an excellent seal against the atmosphere.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing an air-sensitive NMR sample.

Step-by-Step Methodology:

-

Glassware Preparation: Thoroughly dry a J. Young NMR tube and a small Schlenk flask in an oven at >120 °C for several hours and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).

-

Inert Atmosphere: Place the cooled glassware on a Schlenk line and perform at least three evacuate-and-backfill cycles with the inert gas to remove any residual air and moisture.

-

Sample Weighing: In a glovebox, accurately weigh the desired amount of this compound and transfer it to the Schlenk flask.

-

Solvent Addition: Under a positive pressure of inert gas, add the appropriate volume of deuterated solvent (e.g., Chloroform-d, CDCl₃) to the Schlenk flask using a gas-tight syringe or cannula.

-

Dissolution: Gently swirl the flask to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a cannula, carefully transfer the solution from the Schlenk flask to the J. Young NMR tube under a positive pressure of inert gas.

-

Sealing: Once the transfer is complete, securely close the valve on the J. Young tube.

-

Data Acquisition: The sample is now ready for NMR analysis.

Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining the infrared spectrum of liquid samples with minimal preparation.

Diagram: ATR-IR Measurement Workflow

Caption: General workflow for ATR-IR spectroscopy.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Conclusion

References

The Genesis of a Tripodal Ligand: An In-depth Technical Guide to the Early Research on Tris(3,6-dioxaheptyl)amine (TDA)

Introduction: The Emergence of Acyclic Cryptands

In the landscape of supramolecular chemistry, the development of ligands capable of selective cation binding has been a cornerstone of innovation. While crown ethers and bicyclic cryptands captured the imagination of chemists for their rigid, pre-organized cavities, a parallel exploration into more flexible, acyclic analogues was underway. Tris(3,6-dioxaheptyl)amine, commonly known as TDA or TDA-1, emerged from this era as a quintessential "acyclic cryptand." Its unique tripodal structure, featuring a central nitrogen atom capped by three flexible polyether arms, provides a pseudo-cavity that can effectively coordinate with a variety of metal cations. This guide delves into the foundational research that introduced TDA, detailing its seminal synthesis, early coordination studies, and the pioneering applications that established its role as a versatile tool in chemistry.

Part 1: Foundational Synthesis - Crafting the Tripodal Architecture

The early synthesis of Tris(3,6-dioxaheptyl)amine was driven by the need for lipophilic, yet polar, molecules that could act as effective complexing agents. One of the robust, early methods is detailed in a 1982 European patent, which outlines a clear and scalable Williamson ether synthesis approach.[1] This method remains a cornerstone for understanding the fundamental construction of TDA.

Causality in Experimental Design:

The choice of tris(2-chloroethyl)amine hydrochloride as a starting material provides a pre-formed tripodal nitrogen core. The three chloroethyl arms are ideal electrophiles for substitution. The nucleophile, sodium 2-methoxyethanolate, is generated in situ from 2-methoxyethanol and metallic sodium. This strategy is efficient as the alcohol serves as both the reactant and, initially, the solvent. The reaction temperature of 125-130°C is crucial to drive the substitution reaction to completion, overcoming the potential for elimination reactions and ensuring the formation of the thermodynamically stable ether linkages.[1]

Detailed Experimental Protocol: Synthesis of TDA[1]

Materials:

-

2-methoxyethanol

-

Sodium metal

-

Tris(2-chloroethyl)amine hydrochloride

-

10N Hydrochloric acid (aqueous)

-

Anhydrous solvent for distillation (e.g., toluene)

Procedure:

-

Preparation of Sodium 2-methoxyethanolate: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add a molar excess of 2-methoxyethanol. Carefully add metallic sodium in portions under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form a clear solution of sodium 2-methoxyethanolate.

-

Nucleophilic Substitution: To the solution from Step 1, add tris(2-chloroethyl)amine hydrochloride (1.0 equivalent based on the desired scale).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 125°C) and maintain this temperature with stirring for 12 hours. The reaction progress can be monitored by the precipitation of sodium chloride.

-

Work-up and Neutralization: After cooling the mixture, carefully neutralize the excess sodium 2-methoxyethanolate by the dropwise addition of 10N aqueous hydrochloric acid until the solution is neutral.

-

Purification:

-

Filter the cooled reaction mixture to remove the precipitated sodium chloride.

-

The solvent (excess 2-methoxyethanol) is removed from the filtrate via distillation under reduced pressure.

-

The resulting crude product is then purified by vacuum distillation to yield Tris(3,6-dioxaheptyl)amine as a clear, pale yellow to brown liquid.

-

Part 2: Early Coordination Chemistry - Probing the Binding Pocket

The primary function of TDA is to act as a chelating agent. Early studies focused on understanding its affinity for various metal cations, particularly alkali and alkaline earth metals, which are common targets for cryptands and crown ethers. A significant study by Schroeder et al. in 1999 systematically investigated the complexation of TDA with a range of cations in methanol solution using NMR spectroscopy and mass spectrometry.[2][3]

Mechanistic Insights:

TDA's three flexible arms, each containing two ether oxygen atoms, converge on a tertiary amine nitrogen atom. This arrangement creates a flexible coordination pocket where the lone pairs of the four donor atoms (1 nitrogen and 3 terminal oxygens are less involved) can envelop a cation. The stability of the resulting complex is a balance between the cation's size, charge density, and the conformational energy penalty required for the ligand to adopt the optimal binding geometry. Unlike rigid cryptands, TDA's flexibility allows it to adapt to cations of varying sizes, though it shows a preference for cations that fit snugly within its pseudo-cavity.

Quantitative Data Summary:

The stability of the complexes formed between TDA and various cations provides insight into its binding selectivity. The following table summarizes stability constants (log K) determined for 1:1 complexes in methanol.

| Cation | Ionic Radius (Å) | Log K (Methanol) |

| Li⁺ | 0.76 | 2.9 |

| Na⁺ | 1.02 | 3.5 |

| K⁺ | 1.38 | 4.3 |

| Rb⁺ | 1.52 | 3.9 |

| Cs⁺ | 1.67 | 3.4 |

| Ca²⁺ | 1.00 | > 5 |

| Ba²⁺ | 1.35 | > 5 |

Data synthesized from the findings presented in Schroeder et al. (1999).[2]

The data clearly indicates a peak in stability for the K⁺ ion among the alkali metals, suggesting its size is optimal for the TDA cavity. The much higher stability constants for the divalent cations (Ca²⁺ and Ba²⁺) are expected due to their greater charge density, leading to stronger electrostatic interactions with the ligand's donor atoms.

// Central Metal Ion K [label="K+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// TDA Ligand Nodes N_apical [label="N", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arms of TDA node [shape=plaintext, fontsize=9]; edge [style=dashed, arrowhead=none]; O1a [label="O"]; O1b [label="O"]; O2a [label="O"]; O2b [label="O"]; O3a [label="O"]; O3b [label="O"]; Me1 [label="CH₃"]; Me2 [label="CH₃"]; Me3 [label="CH₃"];

// Edges for TDA structure edge [style=solid, arrowhead=none]; N_apical -- C1_1; C1_1 -- C1_2; C1_2 -- O1a; O1a -- C1_3; C1_3 -- C1_4; C1_4 -- O1b; O1b -- Me1; N_apical -- C2_1; C2_1 -- C2_2; C2_2 -- O2a; O2a -- C2_3; C2_3 -- C2_4; C2_4 -- O2b; O2b -- Me2; N_apical -- C3_1; C3_1 -- C3_2; C3_2 -- O3a; O3a -- C3_3; C3_3 -- C3_4; C3_4 -- O3b; O3b -- Me3;

// Coordination Bonds edge [style=dotted, color="#34A853", arrowhead=normal, penwidth=1.5]; K -> N_apical; K -> O1a; K -> O2a; K -> O3a; K -> O1b; K -> O2b; K -> O3b;

// Invisible nodes for structure node [shape=point, width=0, height=0]; C1_1; C1_2; C1_3; C1_4; C2_1; C2_2; C2_3; C2_4; C3_1; C3_2; C3_3; C3_4; } END_DOT Caption: Tripodal coordination of TDA to a central K⁺ cation.

Part 3: Pioneering Applications - The Phase-Transfer Catalyst

One of the most immediate and impactful applications of TDA discovered in its early research phase was its use as a phase-transfer catalyst (PTC). Its ability to complex with inorganic salts, particularly those with alkali metal cations, and transport them into nonpolar organic solvents was a significant breakthrough. This functionality allows for reactions between water-soluble nucleophiles and organic-soluble electrophiles to occur at a much faster rate.

Mechanism of Action:

The process relies on TDA's amphiphilic nature. The polar interior (the N-O donor atoms) binds the cation of an inorganic salt (e.g., KMnO₄), while the lipophilic exterior (the alkyl chains) allows the entire TDA-cation complex to dissolve in an organic solvent. The anion (e.g., MnO₄⁻) is "dragged" along into the organic phase, where it is poorly solvated and thus highly reactive.

// Phase Transfer Arrows edge [style=bold, color="#EA4335", penwidth=2]; K_TDA_aq -> K_TDA_org [label="Phase Transfer"]; TDA_org_return -> TDA_aq [label="Catalyst Return"]; } END_DOT Caption: TDA facilitates the transfer of an oxidant into an organic phase.

Conclusion

The early research into Tris(3,6-dioxaheptyl)amine laid a critical foundation for the field of host-guest chemistry with acyclic ligands. The development of a reliable synthesis opened the door to exploring its unique coordination properties, revealing a flexible and effective chelator for a range of metal ions. Its immediate application as a phase-transfer catalyst demonstrated its practical utility, a role it continues to play today in various synthetic transformations. The foundational papers and patents on TDA are a testament to the ingenuity of early supramolecular chemistry and continue to inform the design of new and more sophisticated chelating agents for applications in synthesis, materials science, and beyond.

References

The Coordination Chemistry of Tris(2-(2-methoxyethoxy)ethyl)amine with Alkali Metals: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and application of Tris(2-(2-methoxyethoxy)ethyl)amine (TMEEA) as a versatile acyclic ligand for alkali metal cations, tailored for researchers, scientists, and drug development professionals.

Introduction: Beyond the Crown and Crypt

In the vast landscape of host-guest chemistry, the selective complexation of alkali metal ions has been predominantly orchestrated by macrocyclic ligands such as crown ethers and cryptands. While these molecules exhibit remarkable efficacy, their often complex multi-step syntheses can present a significant barrier to their widespread application. This guide focuses on this compound, a commercially available acyclic tripod ligand, as a compelling alternative. Also known by the trade name TDA-1, TMEEA's unique combination of a tertiary amine bridgehead and three flexible polyether arms allows it to effectively encapsulate alkali metal cations, exhibiting coordination chemistry that rivals its macrocyclic counterparts in both structural complexity and functional utility.

The flexible nature of TMEEA, in contrast to the rigid preorganization of cryptands, allows it to adapt its conformation to the size of the guest cation, offering a versatile platform for studying alkali metal coordination.[1] This adaptability, coupled with its commercial availability, positions TMEEA as a valuable tool in a range of applications, from phase-transfer catalysis in pharmaceutical synthesis to its potential as an ionophore in drug delivery systems.[2][3][4] This guide provides a comprehensive overview of the coordination chemistry of TMEEA with alkali metals, detailing synthetic protocols, structural characteristics, thermodynamic considerations, and practical applications.

Synthesis of TMEEA-Alkali Metal Complexes: A Practical Approach